molecular formula C19H27N3O5S2 B1670870 Dofetilide CAS No. 115256-11-6

Dofetilide

Cat. No.: B1670870
CAS No.: 115256-11-6
M. Wt: 441.6 g/mol
InChI Key: IXTMWRCNAAVVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dofetilide primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier outward potassium current, known as IKr . This ion channel plays a crucial role in the electrical activity of the heart, particularly in the repolarization phase of the cardiac action potential.

Mode of Action

This compound works by selectively blocking the IKr channel . This blockade leads to an increase in the refractory period of atrial tissue . The refractory period is the time during which the cardiac cells are unable to respond to a new stimulus. By prolonging this period, this compound helps to prevent the rapid and irregular heartbeats characteristic of conditions like atrial fibrillation and atrial flutter.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway . By blocking the IKr channel, this compound disrupts the normal flow of potassium ions during the repolarization phase of the action potential. This disruption leads to a prolongation of the action potential duration, primarily due to delayed repolarization . The downstream effect of this action is the prevention of rapid and irregular heartbeats.

Pharmacokinetics

This compound exhibits high oral bioavailability, reported to be greater than 90% . It is well absorbed in its oral form, with peak plasma concentrations observed two to three hours after oral dosing when fasting . The drug is also characterized by a protein binding of 60%-70% and an elimination half-life of approximately 10 hours . These pharmacokinetic properties influence the drug’s bioavailability and determine the dosing regimen.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the electrical activity of the heart. By blocking the IKr channel, this compound increases the duration of the cardiac action potential . This leads to a delay in repolarization and an increase in the refractory period of atrial tissue . As a result, the drug helps to maintain normal sinus rhythm and is effective in the treatment of atrial fibrillation and atrial flutter .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by the presence of food in the stomach. Furthermore, the drug’s action can be influenced by the patient’s heart rate and the presence of other medical conditions. For example, if the heart rate is less than 60 bpm, the uncorrected QT interval should be used prior to administration of this compound . Additionally, the drug’s efficacy and safety can be impacted by the concurrent use of other medications that affect cardiac ion channels.

Biochemical Analysis

Biochemical Properties

Dofetilide interacts with the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr . It increases the monophasic action potential duration in a predictable, concentration-dependent manner, primarily due to delayed repolarization . At concentrations covering several orders of magnitude, this compound blocks only IKr with no relevant block of the other repolarizing potassium currents (e.g., IKs, IK1) .

Cellular Effects

This compound has a selective effect on the QT interval of the surface ECG . In clinical electrophysiologic studies, it prolongs the QT interval with little, if any, effect on QT dispersion . This is due to its electrophysiologic actions on IKr and possibly INaL .

Molecular Mechanism

The mechanism of action of this compound is a blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr . This causes the refractory period of atrial tissue to increase, hence its effectiveness in the treatment of atrial fibrillation and atrial flutter .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound at ≤3 times 10^-5 M had no effect on the quiescent Wistar Kyoto (WKY) rat aorta, mesenteric and intralobar arteries, or the spontaneous contractions of the WKY rat portal vein . This compound at 10^-6 to 3 times 10^-5 M relaxed the KCl-contracted aorta .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, this compound was given intravenously at doses of 10 (D10) and 80 (D80) mg/kg to dogs with AF induced either after 7 days of RAP at 400 bpm or in the presence of CHF induced by rapid ventricular pacing .

Metabolic Pathways

This compound is metabolized predominantly by CYP3A4 enzymes predominantly in the liver and GI tract . This means that it is likely to interact with drugs that inhibit CYP3A4, such as erythromycin, clarithromycin, or ketoconazole, resulting in higher and potentially toxic levels of this compound .

Transport and Distribution

This compound is distributed with a volume of distribution (Vd) of 3 L/kg . It is excreted in urine (80%; 80% as unchanged drug, 20% as inactive or minimally active metabolites); renal elimination consists of glomerular filtration and active tubular secretion via cationic transport system .

Subcellular Localization

The majority of this compound is located in the cytoplasm, but relatively little on the cell surface . Expression at both locations is increased several-fold by cultivation at lower growth temperatures . The majority of the cytoplasmic this compound protein is associated with the membranes of cytoplasmic vesicles, which markedly increase in quantity and size at lower temperatures .

Preparation Methods

The preparation of dofetilide involves several synthetic routes. One method includes the reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloro oxethyl)nitrophenyl, followed by methylation to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine. This intermediate undergoes conventional reduction and methylsulfonylation reactions . Another method involves dissolving the formula (I) compound in a reaction solvent, using palladium charcoal as a catalyst for hydro-reduction, and isolating and purifying the final product . These methods are suitable for industrial production due to their high yield, purity, and efficiency .

Properties

IUPAC Name

N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTMWRCNAAVVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046433
Record name Dofetilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dofetilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in 0.1M NaOH, acetone, 0.1M HCl; very slightly soluble in propan-2-ol, Very slightly soluble in water, 1.98e-02 g/L
Record name Dofetilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dofetilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of Dofetilide is a blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr. This inhibition of potassium channels results in a prolongation of action potential duration and the effective refractory period of accessory pathways (both anterograde and retrograde conduction in the accessory pathway)., Rapidly activating delayed rectifier current (IKr) is the key target of class III antiarrhythmic drugs including dofetilide. Due to its complex gating properties, the precise channel state or states that interact with these agents remain poorly defined. We have undertaken a careful analysis of the state dependence of HERG channel block by dofetilide in Xenopus oocytes and Chinese Hamster Ovary (CHO) cells by devising a protocol in which brief sampling pulses were superimposed over a wide range of test potentials. The rate of block onset, maximal steady-state block and IC50 were similar for all test potentials over the activation range, demonstrating that the drug probably interacts with open and/or inactivated but not resting HERG channels with high affinity. Reducing the fraction of inactivated channels at 0 mV by augmenting the external potassium concentration did not alter the sensitivity to dofetilide. In contrast, the S631A and S620T HERG mutations both eliminated inward rectification and reduced dofetilide affinity by approximately 10- and approximately 100-fold respectively. We have also found a novel ultra-slow activation process which occurs in wild type HERG channels at threshold potentials. Overall, ... data imply that dofetilide block occurs equally at all voltages positive to the activation threshold, and that the drug interacts with HERG channels in both the open and inactivated states., Tikosyn (dofetilide) shows Vaughan Williams Class III antiarrhythmic activity. The mechanism of action is blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr. At concentrations covering several orders of magnitude, dofetilide blocks only IKr with no relevant block of the other repolarizing potassium currents (e.g., IKs, IK1). At clinically relevant concentrations, dofetilide has no effect on sodium channels (associated with Class I effect), adrenergic alpha-receptors, or adrenergic beta-receptors., The human ether-a-go-go-related gene (HERG) encodes a K+ channel with biophysical properties nearly identical to the rapid component of the cardiac delayed rectifier K+ current (IKr). HERG/IKr channels are a prime target for the pharmacological management of arrhythmias and are selectively blocked by class III antiarrhythmic methanesulfonanilide drugs, such as dofetilide, E4031, and MK-499, at submicromolar concentrations. By contrast, the closely related bovine ether-a-go-go channel (BEAG) is 100-fold less sensitive to dofetilide. To identify the molecular determinants for dofetilide block, we first engineered chimeras between HERG and BEAG and then used site-directed mutagenesis to localize single amino acid residues responsible for block. Using constructs heterologously expressed in Xenopus oocytes, we found that transplantation of the S5-S6 linker from BEAG into HERG removed high-affinity block by dofetilide. A point mutation in the S5-S6 linker region, HERG S620T, abolished high-affinity block and interfered with C-type inactivation. Thus, our results indicate that important determinants of dofetilide binding are localized to the pore region of HERG. Since the loss of high-affinity drug binding was always correlated with a loss of C-type inactivation, it is possible that the changes observed in drug binding are due to indirect allosteric modifications in the structure of the channel protein and not to the direct interaction of dofetilide with the respective mutated site chains. However, the chimeric approach was not able to identify domains outside the S5-S6 linker region of the HERG channel as putative candidates involved in drug binding. Moreover, the reverse mutation BEAG T432S increased the affinity of BEAG K+ channels for dofetilide, whereas C-type inactivation could not be recovered. Thus, the serine in position HERG 620 may participate directly in dofetilide binding; however, an intact C-type inactivation process seems to be crucial for high-affinity drug binding.
Record name Dofetilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dofetilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, Crystals from ethyl acetate/methanol (10:1); ... ; from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid

CAS No.

115256-11-6
Record name Dofetilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115256-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dofetilide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115256116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dofetilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dofetilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methanesulphonamidophenoxy)-2-[N-(4-methanesulphonamidophenethyl)-N-methylamino]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOFETILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Z9X1N2ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dofetilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dofetilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147-149 °C ... from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid, mp 161 °C
Record name Dofetilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The title compound was prepared by mesylation of 1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate (95 mg) with mesyl chloride ir pyridine according to the procedure of Example 19(C), yield 30 mg, m.p. 147°-149°, confirmed spectroscopically to be identical to the product of Example 7(C).
Name
1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dofetilide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dofetilide
Reactant of Route 3
Reactant of Route 3
Dofetilide
Reactant of Route 4
Reactant of Route 4
Dofetilide
Reactant of Route 5
Reactant of Route 5
Dofetilide
Reactant of Route 6
Reactant of Route 6
Dofetilide
Customer
Q & A

Q1: What is the primary mechanism of action of dofetilide?

A1: this compound exerts its antiarrhythmic effects by selectively inhibiting the rapid component of the delayed rectifier potassium current (IKr), a critical current responsible for cardiac repolarization [, , , ].

Q2: How does this compound's IKr blockade impact cardiac electrophysiology?

A2: By blocking IKr, this compound prolongs the action potential duration and effective refractory period in both atrial and ventricular myocytes, contributing to its antiarrhythmic properties [, , , , ].

Q3: Are there any long-term electrophysiological effects of this compound?

A4: Research suggests chronic this compound administration might increase late sodium current (INa-L) via inhibition of phosphoinositide 3-kinase, further contributing to repolarization prolongation []. This effect appears distinct from its acute IKr blocking action.

Q4: Does this compound demonstrate specific binding to cardiac tissue?

A5: Research has identified high-affinity binding sites for this compound on guinea pig cardiac myocytes. Notably, these high-affinity sites were not found in rat myocytes, which lack the rapidly activating delayed rectifier K+ current [, ].

Q5: Which structural region of the IKr channel is crucial for this compound binding?

A6: Studies employing chimeric HERG (human ether-a-go-go-related gene) and BEAG (bovine ether-a-go-go) channels indicate that the S5-S6 linker region within the HERG channel is critical for high-affinity this compound binding [].

Q6: Is there evidence suggesting the involvement of specific amino acids in this compound binding?

A7: Mutations within the S5-S6 linker, specifically the HERG S620T mutation, have been shown to abolish high-affinity this compound block and interfere with C-type inactivation, suggesting a potential role of this residue in direct this compound binding [].

Q7: How is this compound metabolized in the body?

A8: this compound undergoes both renal and metabolic clearance. In vitro studies reveal that the primary metabolic pathway involves N-dealkylation mediated by cytochrome P450 (CYP), particularly CYP3A4 [].

Q8: What is the relationship between this compound plasma concentration and its pharmacodynamic effects?

A9: A strong correlation exists between this compound plasma concentrations and its effect on the QT interval, highlighting the importance of careful dose adjustment during therapy [, ].

Q9: Does the QT interval adequately reflect this compound's pharmacokinetic and pharmacodynamic properties?

A10: While QT interval monitoring is crucial during this compound therapy, it serves as an imperfect surrogate for actual plasma concentration, efficacy, and proarrhythmic potential. Research suggests that deep learning algorithms analyzing subtle ECG changes beyond the QT interval may offer a more accurate prediction of this compound plasma levels [, , ].

Q10: How effective is this compound in converting atrial fibrillation and atrial flutter?

A12: Clinical trials have shown this compound to be effective in converting atrial fibrillation and flutter to sinus rhythm. The conversion rate appears higher in atrial flutter compared to atrial fibrillation [, , , ].

Q11: Does the underlying mechanism of atrial fibrillation affect this compound's efficacy?

A13: Interestingly, studies utilizing different animal models of atrial fibrillation (rapid atrial pacing vs. congestive heart failure) revealed contrasting efficacy of this compound, suggesting a dependence of drug effectiveness on the specific AF mechanism. This finding has important implications for understanding therapeutic responses and guiding future drug development [].

Q12: What is a significant safety concern associated with this compound?

A14: this compound carries a risk of proarrhythmia, particularly torsades de pointes, a potentially life-threatening ventricular arrhythmia [, , , ]. This risk necessitates careful patient selection, dose adjustment, and continuous ECG monitoring, especially during treatment initiation.

Q13: Are there any strategies to mitigate the risk of this compound-induced torsades de pointes?

A15: Research suggests that co-administration of intravenous magnesium sulfate may enhance this compound's efficacy in cardioverting atrial fibrillation and flutter, potentially reducing the need for higher doses and minimizing the risk of torsades de pointes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.